molecular formula C6H10F2OS B6223762 [3-(difluoromethyl)oxolan-3-yl]methanethiol CAS No. 2763758-34-3

[3-(difluoromethyl)oxolan-3-yl]methanethiol

Cat. No.: B6223762
CAS No.: 2763758-34-3
M. Wt: 168.2
InChI Key:
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Description

[3-(Difluoromethyl)oxolan-3-yl]methanethiol is a chemical compound with the molecular formula C6H10F2OS This compound features a difluoromethyl group attached to an oxolane ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(difluoromethyl)oxolan-3-yl]methanethiol typically involves the reaction of difluoromethyl-substituted oxolane with methanethiol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)oxolan-3-yl]methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

[3-(Difluoromethyl)oxolan-3-yl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(difluoromethyl)oxolan-3-yl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    [3-(Trifluoromethyl)oxolan-3-yl]methanethiol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [3-(Chloromethyl)oxolan-3-yl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.

    [3-(Methyl)oxolan-3-yl]methanethiol: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

[3-(Difluoromethyl)oxolan-3-yl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(difluoromethyl)oxolan-3-yl]methanethiol' involves the reaction of difluoromethyl vinyl sulfide with ethylene oxide in the presence of a Lewis acid catalyst to form the intermediate 3-(difluoromethyl)oxolan-3-ol. This intermediate is then reacted with methanethiol in the presence of a strong acid catalyst to yield the final product.", "Starting Materials": [ "Difluoromethyl vinyl sulfide", "Ethylene oxide", "Lewis acid catalyst", "Methanethiol", "Strong acid catalyst" ], "Reaction": [ "Step 1: Difluoromethyl vinyl sulfide is reacted with ethylene oxide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the intermediate 3-(difluoromethyl)oxolan-3-ol.", "Step 2: The intermediate 3-(difluoromethyl)oxolan-3-ol is then reacted with methanethiol in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the final product '[3-(difluoromethyl)oxolan-3-yl]methanethiol'.", "Overall reaction: Difluoromethyl vinyl sulfide + Ethylene oxide + Lewis acid catalyst -> 3-(Difluoromethyl)oxolan-3-ol -> Methanethiol + Strong acid catalyst -> [3-(Difluoromethyl)oxolan-3-yl]methanethiol" ] }

CAS No.

2763758-34-3

Molecular Formula

C6H10F2OS

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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